Tc 99m Pnao-sms Tc 99m Pnao-sms
Brand Name: Vulcanchem
CAS No.: 151956-25-1
VCID: VC21125030
InChI: InChI=1S/C70H97N15O12S3.O.Tc/c1-41(87)57(38-86)79-66(94)59-40-100-99-39-58(80-63(91)55(33-46-21-13-10-14-22-46)82-68(98)75-50-28-26-47(27-29-50)31-48(35-73-69(5,6)43(3)84-96)36-74-70(7,8)44(4)85-97)65(93)77-54(32-45-19-11-9-12-20-45)62(90)78-56(34-49-37-72-52-24-16-15-23-51(49)52)64(92)76-53(25-17-18-30-71)61(89)83-60(42(2)88)67(95)81-59;;/h9-16,19-24,26-29,37,41-42,48,53-60,72,86-88,96-97H,17-18,25,30-36,38-40,71H2,1-8H3,(H,76,92)(H,77,93)(H,78,90)(H,79,94)(H,80,91)(H,81,95)(H,83,89)(H2,75,82,98);;/q-2;;+3/p-1/b84-43-,85-44+;;/i;;1+1
SMILES: CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=S)NC6=CC=C(C=C6)CC(C[N-]C(C)(C)C(=NO)C)C[N-]C(C)(C)C(=N[O-])C)C(=O)NC(CO)C(C)O)O.O=[Tc+3]
Molecular Formula: C70H96N15O13S3Tc
Molecular Weight: 1550.7 g/mol

Tc 99m Pnao-sms

CAS No.: 151956-25-1

Cat. No.: VC21125030

Molecular Formula: C70H96N15O13S3Tc

Molecular Weight: 1550.7 g/mol

* For research use only. Not for human or veterinary use.

Tc 99m Pnao-sms - 151956-25-1

Specification

CAS No. 151956-25-1
Molecular Formula C70H96N15O13S3Tc
Molecular Weight 1550.7 g/mol
IUPAC Name [2-[[4-[[1-[[10-(4-aminobutyl)-16-benzyl-4-(1,3-dihydroxybutan-2-ylcarbamoyl)-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamothioylamino]phenyl]methyl]-3-[(3E)-3-hydroxyimino-2-methylbutan-2-yl]azanidylpropyl]-[(3Z)-2-methyl-3-oxidoiminobutan-2-yl]azanide;oxo(99Tc)technetium-99(3+)
Standard InChI InChI=1S/C70H97N15O12S3.O.Tc/c1-41(87)57(38-86)79-66(94)59-40-100-99-39-58(80-63(91)55(33-46-21-13-10-14-22-46)82-68(98)75-50-28-26-47(27-29-50)31-48(35-73-69(5,6)43(3)84-96)36-74-70(7,8)44(4)85-97)65(93)77-54(32-45-19-11-9-12-20-45)62(90)78-56(34-49-37-72-52-24-16-15-23-51(49)52)64(92)76-53(25-17-18-30-71)61(89)83-60(42(2)88)67(95)81-59;;/h9-16,19-24,26-29,37,41-42,48,53-60,72,86-88,96-97H,17-18,25,30-36,38-40,71H2,1-8H3,(H,76,92)(H,77,93)(H,78,90)(H,79,94)(H,80,91)(H,81,95)(H,83,89)(H2,75,82,98);;/q-2;;+3/p-1/b84-43-,85-44+;;/i;;1+1
Standard InChI Key GTMBGRSFXIOYDK-LKQYUXJMSA-M
Isomeric SMILES CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=S)NC6=CC=C(C=C6)CC(C[N-]C(C)(C)/C(=N/O)/C)C[N-]C(C)(C)/C(=N/[O-])/C)C(=O)NC(CO)C(C)O)O.O=[99Tc+3]
SMILES CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=S)NC6=CC=C(C=C6)CC(C[N-]C(C)(C)C(=NO)C)C[N-]C(C)(C)C(=N[O-])C)C(=O)NC(CO)C(C)O)O.O=[Tc+3]
Canonical SMILES CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=S)NC6=CC=C(C=C6)CC(C[N-]C(C)(C)C(=NO)C)C[N-]C(C)(C)C(=N[O-])C)C(=O)NC(CO)C(C)O)O.O=[Tc+3]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator